molecular formula C16H16N6O3S B11315146 N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11315146
M. Wt: 372.4 g/mol
InChI Key: ZEIUHOGGVXRZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a sulfamoylphenyl group and a tetrazolyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(1H-tetrazol-1-yl)benzoic acid, which is then coupled with 2-(4-sulfamoylphenyl)ethylamine under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group may yield sulfonic acids, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or as a probe for biological assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrazolyl group may enhance the compound’s binding affinity and specificity for certain biological targets, contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar benzamide core but differs in the presence of a chloro and methoxy substituent.

    N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound has a naphthalene sulfonamide group instead of the tetrazolyl group.

Uniqueness

N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the sulfamoyl and tetrazolyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H16N6O3S/c17-26(24,25)15-7-1-12(2-8-15)9-10-18-16(23)13-3-5-14(6-4-13)22-11-19-20-21-22/h1-8,11H,9-10H2,(H,18,23)(H2,17,24,25)

InChI Key

ZEIUHOGGVXRZLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.